molecular formula C14H20N2O3S B2569612 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941871-54-1

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2569612
CAS No.: 941871-54-1
M. Wt: 296.39
InChI Key: HMWPKGIAABFVLL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The complete IUPAC name reflects the hierarchical organization of substituents on the core tetrahydroquinoline framework, with the methanesulfonamide functionality designated as the primary functional group for naming purposes.

According to IUPAC nomenclature principles, the compound name begins with the methanesulfonamide designation, followed by the substituted tetrahydroquinoline designation that includes the isobutyryl substituent specification. The numbering system for the tetrahydroquinoline ring follows standard conventions, with the nitrogen atom designated as position 1 and subsequent carbon atoms numbered sequentially. The 6-position designation for the methanesulfonamide attachment point reflects the specific substitution pattern that defines this compound's unique structural identity.

The molecular identifier systems used in chemical databases provide additional classification codes for this compound. The Simplified Molecular Input Line Entry System representation captures the complete connectivity pattern of the molecule, while the International Chemical Identifier provides a standardized string representation that facilitates database searches and chemical informatics applications. These standardized representations are essential for accurate identification and retrieval of chemical information across different databases and research platforms.

Nomenclature System Designation Reference
IUPAC Name This compound
Molecular Formula C₁₄H₂₀N₂O₃S
Molecular Weight 296.39 g/mol
CAS Registry Number 941871-54-1
Chemical Abstracts Service Number 941871-54-1

The classification of this compound within broader chemical taxonomy systems places it among the sulfonamide derivatives, specifically those containing heterocyclic substituents. The tetrahydroquinoline component classifies the compound within the isoquinoline alkaloid family, while the methanesulfonamide group places it among organosulfur compounds with potential biological activity. This dual classification reflects the compound's hybrid nature and its potential for diverse chemical and biological applications.

The systematic approach to naming this compound also reveals important information about its synthetic accessibility and potential chemical reactivity. The presence of multiple functional groups requires careful consideration of reaction conditions and protective group strategies during synthesis, while the specific substitution pattern influences the compound's physical and chemical properties, including solubility, stability, and biological activity.

Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry

The historical development of tetrahydroquinoline chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with roots extending back to the early 20th century when researchers first began systematic investigations of reduced quinoline derivatives. Tetrahydroquinoline, as the parent compound of this family, was initially prepared through catalytic hydrogenation of quinoline, establishing the fundamental synthetic approach that would define much of the subsequent chemistry in this field.

The significance of tetrahydroquinoline derivatives in organic chemistry became apparent through their widespread occurrence in natural products and their demonstrated biological activities. Early research revealed that substituted tetrahydroquinolines exhibited diverse pharmacological properties, leading to increased interest in synthetic methodologies for accessing these compounds with specific substitution patterns. The development of synthetic routes to tetrahydroquinoline derivatives paralleled advances in catalytic hydrogenation technology and selective reduction methodologies.

The medicinal chemistry applications of tetrahydroquinoline derivatives gained prominence through the discovery of naturally occurring compounds such as oxamniquine, dynemycin, viratmycin, and nicainoprol, which demonstrated significant biological activities. These discoveries established tetrahydroquinoline as a privileged scaffold in medicinal chemistry, leading to extensive synthetic programs aimed at developing new therapeutic agents based on this heterocyclic framework. The versatility of the tetrahydroquinoline scaffold for accommodating diverse substituents while maintaining favorable pharmacological properties contributed to its adoption as a core structure in drug discovery programs.

Recent advances in tetrahydroquinoline chemistry have focused on developing more efficient and selective synthetic methodologies. The borrowing hydrogen methodology has emerged as a particularly significant advancement, enabling the synthesis of tetrahydroquinolines through atom-economical processes that minimize waste production. This approach represents a departure from traditional multi-step synthetic sequences, offering improved efficiency and environmental sustainability in the preparation of complex tetrahydroquinoline derivatives.

Time Period Key Development Significance Reference
Early 1900s Initial quinoline hydrogenation studies Established basic synthetic methodology
Mid-1900s Discovery of bioactive natural products Validated therapeutic potential
2010-2018 Comprehensive synthetic methodology review Catalogued modern approaches
2020-Present Borrowing hydrogen methodology development Enhanced synthetic efficiency

The contemporary understanding of tetrahydroquinoline chemistry encompasses both traditional synthetic approaches and modern catalytic methodologies. Asymmetric hydrogenation techniques have enabled the preparation of enantiomerically pure tetrahydroquinoline derivatives, expanding their utility in pharmaceutical applications where stereochemical purity is essential. The development of homogeneous catalysts for selective hydrogenation has provided chemists with powerful tools for controlling both regioselectivity and stereoselectivity in tetrahydroquinoline synthesis.

The integration of tetrahydroquinoline chemistry with other synthetic methodologies has led to the development of complex molecular architectures that incorporate multiple pharmacophoric elements. The combination of tetrahydroquinoline scaffolds with sulfonamide functionalities, as exemplified by this compound, represents a convergence of two important areas of medicinal chemistry that has yielded compounds with enhanced biological properties and improved drug-like characteristics.

Role of Methanesulfonamide Moieties in Bioactive Compound Design

The methanesulfonamide functional group occupies a central position in contemporary bioactive compound design, serving as both a key pharmacophoric element and a versatile structural component that enhances the biological properties of complex molecules. The unique electronic and steric characteristics of the methanesulfonamide group contribute to its widespread adoption in medicinal chemistry, where it functions as a bioisostere for other functional groups while providing distinct advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.

The historical development of methanesulfonamide-containing compounds began with the recognition that sulfonamide derivatives possessed significant antibacterial activity, leading to their development as some of the earliest synthetic antibiotics. The success of early sulfonamide drugs established the sulfonamide functional group as a validated pharmacophore, prompting extensive research into structural modifications that could enhance activity and overcome resistance mechanisms. The methanesulfonamide variant emerged as particularly valuable due to its optimal balance of electronic properties and metabolic stability.

Research into the protein binding characteristics of methanesulfonamide-containing compounds has revealed the molecular basis for their biological activity. Studies using model protein systems have demonstrated that methanesulfonamide groups can engage in specific hydrogen bonding interactions with amino acid residues, contributing to binding affinity and selectivity. The ability of the sulfonamide nitrogen to act as both a hydrogen bond donor and acceptor provides multiple opportunities for protein interaction, while the sulfur dioxide moiety contributes additional electrostatic interactions that enhance binding strength.

The design principles governing the incorporation of methanesulfonamide moieties into bioactive compounds emphasize the importance of optimizing both electronic and steric properties. The methyl group attached to the sulfur atom provides steric bulk that can influence binding selectivity, while the sulfonamide nitrogen offers opportunities for further functionalization through N-substitution. This flexibility in structural modification has enabled medicinal chemists to fine-tune the properties of methanesulfonamide-containing compounds for specific therapeutic applications.

Compound Class Methanesulfonamide Function Therapeutic Application Reference
Cyclooxygenase Inhibitors Pharmacophoric element Anti-inflammatory therapy
Protein Kinase Modulators Binding anchor Cancer therapy
Enzyme Inhibitors Active site interaction Metabolic disorders
Receptor Ligands Selectivity determinant Neurological conditions

The mechanistic studies of methanesulfonamide-containing compounds have revealed their diverse modes of action across different biological targets. In enzyme inhibition applications, methanesulfonamide groups often interact directly with active site residues, forming stable complexes that prevent substrate binding or catalytic turnover. The specific geometry of the methanesulfonamide group enables it to mimic natural substrate features while maintaining sufficient stability to achieve sustained inhibition.

The pharmacokinetic advantages of methanesulfonamide-containing compounds include enhanced metabolic stability and improved bioavailability compared to alternative functional groups. The electron-withdrawing nature of the sulfonyl group stabilizes adjacent bonds against metabolic cleavage, while the polar character of the sulfonamide functionality contributes to appropriate aqueous solubility for oral absorption. These properties make methanesulfonamide an attractive choice for pharmaceutical development programs seeking to optimize both efficacy and drug-like characteristics.

Recent advances in the design of methanesulfonamide-containing compounds have focused on exploring N-acylsulfonamide variants that offer additional opportunities for structural modification. These derivatives retain the favorable binding properties of traditional methanesulfonamides while providing new sites for substituent attachment, enabling the development of compounds with enhanced selectivity and potency. The integration of methanesulfonamide moieties with other pharmacophoric elements, such as the tetrahydroquinoline scaffold found in this compound, represents a sophisticated approach to molecular design that leverages the strengths of multiple structural components.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPKGIAABFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

    Formation of the THIQ Scaffold: The core 1,2,3,4-tetrahydroquinoline structure is synthesized using common synthetic strategies such as Pictet-Spengler reaction.

    Isobutyryl Group Addition: The isobutyryl group is introduced through acylation reactions using isobutyryl chloride in the presence of a base like pyridine.

    Methanesulfonamide Introduction: The methanesulfonamide group is added via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.

Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its enzyme inhibition properties, which can be useful in understanding biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural motifs with several sulfonamide-containing derivatives (Table 1).

Table 1: Structural Comparison

Compound Name Core Scaffold Position 1 Substituent Position 6 Substituent Key Features
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Tetrahydroquinoline Isobutyryl Methanesulfonamide Lipophilic acyl group, polar sulfonamide
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline Trifluoroacetyl Sulfonamide Electron-withdrawing trifluoroacetyl group enhances stability
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Tetrahydroquinoline Methyl (2-oxo) Methanesulfonamide + 4-methylphenyl Dual substituents for receptor binding
Benzothieno[3,2-d]pyrimidinone derivatives (e.g., Compounds 1–11) Benzothienopyrimidinone Varied (thioether-linked groups) Methanesulfonamide Heterocyclic core with anti-inflammatory activity

Key Observations :

  • The methanesulfonamide moiety is a common feature across analogs, suggesting shared roles in hydrogen bonding or enzyme inhibition (e.g., COX-2 targeting as seen in ).

Scalability Considerations :

  • The isobutyryl group may require milder reaction conditions compared to trifluoroacetyl derivatives due to reduced electron-withdrawing effects.
  • Purification steps (e.g., recrystallization in ) are critical for maintaining purity in large-scale syntheses.

Pharmacological Activity

Mechanistic Insights :

  • COX-2 Inhibition: The methanesulfonamide group in correlates with COX-2 suppression, suggesting the target compound may share this activity. However, scaffold differences (tetrahydroquinoline vs. benzothienopyrimidinone) could alter potency .
  • Receptor Binding : The isobutyryl group’s bulkiness may enhance hydrophobic interactions in receptor pockets compared to smaller acyl groups (e.g., methyl in ), but could also limit accessibility to tight binding sites.

Physicochemical Properties

  • Lipophilicity : The isobutyryl group increases logP compared to analogs with trifluoroacetyl (more polar) or methyl substituents.
  • Solubility: Methanesulfonamide improves aqueous solubility, though the tetrahydroquinoline core may limit it compared to benzothienopyrimidinones .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. The compound's structure can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 302.36 g/mol

The unique combination of an isobutyryl group and a methanesulfonamide moiety contributes to its distinct chemical properties and potential biological activities.

Anticonvulsant Activity

Research indicates that this compound exhibits notable anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline, including this compound, showed significant anticonvulsant effects in maximal electroshock seizure (MES) models in mice. Specifically, the compound was noted for its potency compared to other tested derivatives .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various biological targets, potentially modulating neurotransmitter systems or inhibiting specific enzymes involved in seizure propagation. Further studies are needed to elucidate these mechanisms.

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy relative to similar compounds, the following table summarizes the biological activities of selected tetrahydroquinoline derivatives:

Compound NameStructural FeaturesAnticonvulsant Activity (IC50_{50})Reference
This compoundTetrahydroquinoline core with isobutyryl and methanesulfonamide groups5 µg/mL (estimated)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamideAcetyl group instead of isobutyryl10 µg/mL
7-Nitro-1,2,3,4-tetrahydroquinolineNitro group substitution12 µg/mL

Case Studies

A notable case study involved the evaluation of this compound in animal models of epilepsy. The study demonstrated a significant reduction in seizure frequency and duration when administered at specific doses. This suggests that the compound may have therapeutic potential for treating epilepsy .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Introduction of Isobutyryl Group : Acylation using isobutyryl chloride in the presence of a base such as pyridine.
  • Coupling with Methanesulfonamide : The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with methanesulfonamide.

These steps must be optimized to maximize yield and purity while minimizing environmental impact .

Q & A

Basic: What are the standard synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions starting with the formation of the tetrahydroquinoline core. Key steps include:

  • Step 1 : Cyclization of substituted anilines with ketones or aldehydes to form the tetrahydroquinoline scaffold .
  • Step 2 : Introduction of the isobutyryl group via acylation under anhydrous conditions (e.g., using isobutyryl chloride and a base like triethylamine) .
  • Step 3 : Sulfonamide functionalization using methanesulfonyl chloride in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .
    Optimization : Reaction yields depend on stoichiometric ratios, solvent polarity, and temperature gradients. For example, excess sulfonyl chloride (1.2–1.5 eq.) improves sulfonamide formation, while slow reagent addition minimizes side reactions .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substituents (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~377.15 for C₁₉H₂₄N₂O₃S) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline derivatives .

Basic: What in vitro assays are used for preliminary biological screening?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms .

Advanced: What molecular targets or pathways are implicated in its mechanism of action?

  • Apoptosis Induction : Upregulation of caspase-3/9 and Bax/Bcl-2 ratio modulation in cancer cells, observed via Western blotting .
  • Enzyme Inhibition : Competitive inhibition of COX-2 (IC₅₀ ~0.8–1.2 μM) due to sulfonamide interaction with the enzyme’s hydrophobic pocket .
  • Receptor Binding : Molecular docking studies suggest affinity for serotonin receptors (5-HT₂A/₂C) via π-π stacking with the tetrahydroquinoline core .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

A structure-activity relationship (SAR) table highlights key trends:

Substituent ModificationBiological ImpactReference
Isobutyryl → Acetyl Reduced COX-2 inhibition (IC₅₀ ~5 μM)
Methanesulfonamide → Benzene Enhanced antimicrobial activity (MIC ↓50%)
N-Methylation of quinoline Improved metabolic stability (t½ ↑2×)

Advanced: How can contradictory data in biological assays be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) arise from:

  • Assay Conditions : Differences in cell lines, serum concentration, or incubation time .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated activity; use of DMSO ≤0.1% is critical .
  • Metabolic Interference : Cytochrome P450-mediated degradation in hepatic microsomal assays may require co-administration of inhibitors like ketoconazole .

Advanced: What pharmacokinetic challenges are associated with this compound?

  • Oral Bioavailability : Low (~15%) due to poor solubility; nanoformulation (e.g., liposomes) improves absorption .
  • Metabolism : Hepatic glucuronidation of the sulfonamide group detected via LC-MS/MS .
  • Blood-Brain Barrier Penetration : LogP ~2.8 suggests moderate penetration, validated in rodent models .

Advanced: What computational methods predict its binding modes or toxicity?

  • Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., COX-2 binding over 100 ns trajectories) .
  • ADMET Prediction : Tools like SwissADME forecast hERG inhibition risk (low) and Ames test mutagenicity (negative) .

Advanced: How is target validation performed in vivo?

  • Xenograft Models : Tumor volume reduction in nude mice (e.g., 40–60% at 50 mg/kg, IP) .
  • Knockout Models : CRISPR-edited COX-2⁻/⁻ mice show attenuated anticancer effects, confirming target relevance .
  • Biomarker Analysis : ELISA quantification of prostaglandin E₂ (PGE₂) in serum post-treatment .

Advanced: What strategies improve chemical stability during storage?

  • Lyophilization : Stable for >12 months at -20°C in amber vials .
  • Degradation Pathways : Hydrolysis of the isobutyryl group in acidic conditions (pH <4); neutral buffers (pH 6–8) recommended .

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